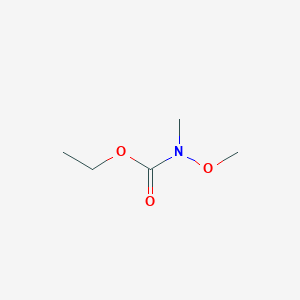

Ethyl N-methoxy-N-methylcarbamate

Description

Historical Context of Carbamate (B1207046) Chemistry in Academic Research

The journey of carbamate chemistry began in the 19th century with the isolation of physostigmine, a naturally occurring carbamate ester from the Calabar bean, in 1864. chemsrc.com Initially utilized for treating conditions like high eye pressure, its discovery sparked academic interest in this class of compounds. chemsrc.comresearchgate.net The early 20th century saw the synthesis of aliphatic esters of carbamic acid, which led to the development of carbamates as fungicides in the 1930s. mhmedical.com A significant expansion in the application of carbamates occurred in 1959 with the registration of carbaryl (B1668338) as the first carbamate pesticide in the United States. chemsrc.comnih.gov

Beyond their use in agriculture and medicine, organic carbamates, also known as urethanes, became indispensable tools in the laboratory. nih.gov Their stability and unique chemical properties led to their widespread adoption as protecting groups for amines in organic synthesis, a crucial strategy in the construction of complex molecules. nih.govnih.govacs.org The carbamate functional group, characterized by a central carbonyl bonded to both an oxygen and a nitrogen atom, is structurally akin to an "amide-ester" hybrid. chemsrc.com This unique structure confers both chemical and proteolytic stability, a feature that has been extensively studied and exploited in academic research. chemsrc.comnih.gov

Significance of Ethyl N-methoxy-N-methylcarbamate as a Research Probe and Chemical Scaffold

This compound is a specific carbamate ester that has found its place within the toolkit of modern organic chemists. While not a household name, its utility is evident in its application as a research chemical and building block in specialized synthetic contexts. scbt.com Its significance stems from the broader importance of the carbamate moiety as a key structural motif in medicinal chemistry and drug design. acs.orgnih.govnoaa.gov

The carbamate group is recognized for its ability to act as a peptide bond surrogate, meaning it can replace the amide bonds in peptides to create molecules with improved stability and cell permeability. nih.govacs.orgnih.gov This is a critical attribute in the development of new therapeutic agents. Furthermore, the carbamate structure is a key pharmacophore—the part of a molecule responsible for its biological activity—in numerous approved drugs. researchgate.nettandfonline.com By incorporating the carbamate group, researchers can modulate the biological and pharmacokinetic properties of a molecule. nih.gov

In a direct application as a research probe, this compound has been documented as a reagent in the synthesis of complex heterocyclic compounds. For instance, it has been used in reactions involving strong bases like lithium diisopropylamide (LDA) at low temperatures to create intermediates for the synthesis of imidazopyridazine derivatives, which are investigated for their potential as receptor antagonists.

The availability of this compound from chemical suppliers for research use underscores its role as a valuable tool for synthetic chemists. scbt.com It serves as a scaffold that can be elaborated upon to build more complex molecules with desired properties, contributing to the advancement of various research endeavors, particularly in the realm of medicinal chemistry.

Chemical Compound Information

| Compound Name |

| This compound |

| N,O-Dimethylhydroxylamine hydrochloride |

| Ethyl chloroformate |

| 5-Nonanone |

| N-methoxymethylamine |

| Physostigmine |

| Carbaryl |

| Lithium diisopropylamide |

Compound Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 6919-62-6 | chemsrc.comnih.govguidechem.com |

| Molecular Formula | C5H11NO3 | chemsrc.comnih.govechemi.com |

| Molecular Weight | 133.15 g/mol | nih.gov |

| Density | 1.022 g/mL at 25°C | chemsrc.comguidechem.com |

| Boiling Point | 150-155°C | chemsrc.comguidechem.com |

| Flash Point | 127 °F (52.8 °C) | chemsrc.com |

| Refractive Index | n20/D 1.412 | chemsrc.comguidechem.comechemi.com |

Properties

IUPAC Name |

ethyl N-methoxy-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-4-9-5(7)6(2)8-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKFTUDASIMWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336427 | |

| Record name | Ethyl N-methoxy-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6919-62-6 | |

| Record name | Carbamic acid, N-methoxy-N-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6919-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-methoxy-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Derivatization

Established Synthetic Pathways to Ethyl N-methoxy-N-methylcarbamate

The synthesis of this compound is centered on the formation of a carbamate (B1207046) structure from key precursors. The most documented methods involve the use of N,O-Dimethylhydroxylamine and an ethyl carbonyl source.

The primary industrial and laboratory-scale synthesis of this compound, often referred to as ethyl N,O-dimethylhydroxycarbamate, is a multi-step process. google.com This pathway begins with the reaction of hydroxylamine or its salt, such as hydroxylamine hydrochloride, with ethyl chloroformate in the presence of a base like a sodium hydroxide (B78521) solution. google.comgoogle.com This initial step forms an intermediate, ethyl hydroxycarbamate.

The subsequent and crucial step involves the dimethylation of this intermediate. google.comgoogle.com Using a methylating agent, most commonly dimethyl sulfate, along with a sodium hydroxide solution, both the nitrogen and the oxygen atoms of the hydroxycarbamate intermediate are methylated. google.comgoogle.com This two-step, one-pot procedure has been reported to produce this compound in yields of approximately 70-73%. google.comgoogle.comepo.org The reaction requires careful control of temperature and pH to optimize the yield and minimize hydrolysis of the chloroformate starting material. google.comorgsyn.org

| Step | Reactants | Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1 | Hydroxylamine Hydrochloride, Ethyl Chloroformate | Sodium Hydroxide | Ethyl hydroxycarbamate | - |

| 2 | Ethyl hydroxycarbamate | Dimethyl Sulfate, Sodium Hydroxide | This compound | 70-73% google.comgoogle.comepo.org |

Alternative methods for synthesizing N,O-dialkylhydroxycarbamic acid esters like this compound have been explored to improve efficiency and yield. One such strategy involves the use of dihydrocarbyl carbonates in place of the more hydrolytically sensitive chloroformic acid esters. google.com This approach involves reacting hydroxylamine with a dihydrocarbyl carbonate to form the hydroxycarbamic acid ester intermediate, which is then dialkylated. google.com

Another versatile strategy, particularly useful for creating a variety of N-methoxy-N-methylamides and related structures, involves the activation of a carboxylic acid. chemspider.com In a process analogous to Weinreb amide synthesis, a carboxylic acid can be activated with a reagent like 1,1'-carbonyldiimidazole (CDI). chemspider.comwikipedia.org The resulting activated acyl imidazole can then be treated with N,O-dimethylhydroxylamine hydrochloride to form the desired N-methoxy-N-methyl functional group. chemspider.com While commonly used for amides, this methodology is adaptable for carbamate synthesis by starting with the appropriate carbonic acid monoester.

Chemo- and Regioselective Functionalization of this compound

The structure of this compound offers several sites for selective functionalization, allowing for the synthesis of diverse derivatives. These sites include the nitrogen atom, the oxygen of the methoxy (B1213986) group, and the ethyl ester moiety.

The nitrogen atom of the carbamate can undergo substitution reactions, although it is less nucleophilic than a typical amine due to the electron-withdrawing nature of the adjacent carbonyl and methoxy groups.

N-Alkylation: The introduction of an additional alkyl group onto the nitrogen atom can be achieved under specific conditions. Mild and selective N-alkylation of carbamates has been demonstrated using a combination of a base, such as cesium carbonate (Cs₂CO₃), and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI), with an alkyl halide as the alkylating agent. epa.gov More advanced catalytic systems, including those based on iridium complexes, can facilitate the N-alkylation of amides and carbamates using alcohols as the alkylating agents through a "borrowing hydrogen" mechanism. researchgate.net

N-Acylation: The addition of an acyl group to the nitrogen is a viable transformation. N-acylation of carbamates can be performed using carboxylic acid anhydrides as the acylating agents. sciforum.net The reaction is often facilitated by a catalyst, such as a solid heteropolyacid, which provides a green, solvent-free method for producing N-acyl derivatives in high yields. sciforum.net

| Transformation | Reagent Type | Typical Conditions/Catalysts |

|---|---|---|

| N-Alkylation | Alkyl Halides | Cesium Carbonate, TBAI epa.gov |

| N-Alkylation | Alcohols | Iridium or Palladium Catalysts researchgate.netchemrxiv.org |

| N-Acylation | Acid Anhydrides | Heteropolyacid Catalysts sciforum.net |

The methoxy group (–OCH₃) attached to the nitrogen atom presents a target for functionalization, primarily through cleavage of the O-methyl bond. This O-demethylation reaction converts the N-methoxycarbamate into an N-hydroxycarbamate.

This transformation is a fundamental process in organic synthesis for unmasking phenolic or hydroxyl functionalities. chim.it Several potent reagents are known to effect this cleavage:

Boron Tribromide (BBr₃): A powerful Lewis acid that readily coordinates to the ether oxygen, facilitating the cleavage of the methyl group. chem-station.comnih.gov The reaction is typically performed at low temperatures. chem-station.com

Strong Brønsted Acids: Reagents like 47% hydrobromic acid (HBr) can protonate the ether oxygen, allowing the bromide ion to cleave the methyl group via an Sₙ2 attack. chem-station.com

Nucleophilic Reagents: Strong nucleophiles, particularly alkyl thiols (e.g., ethanethiol) under basic conditions, can also be used for O-demethylation, offering an alternative to harsh acidic conditions. chim.itchem-station.com

The resulting product of such a reaction on this compound would be Ethyl N-hydroxy-N-methylcarbamate.

The ethyl ester portion of the molecule can be modified using standard ester chemistry, primarily through hydrolysis or transesterification.

Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide in an aqueous or alcoholic solution, would cleave the ethyl ester bond. This reaction would yield ethanol and the salt of N-methoxy-N-methylcarbamic acid. Carbamate hydrolysis is a known process, often employed in subsequent synthetic steps for related compounds. google.comepo.org The resulting carbamic acid is generally unstable and may undergo further reactions like decarboxylation upon acidification.

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for another alkyl or aryl group. This process allows for the synthesis of a library of different N-methoxy-N-methylcarbamate esters from a single precursor.

Preparation of Structurally Related Carbamate Derivatives for Research

Currently, there is a lack of specific published research detailing the preparation of a diverse range of structurally related carbamate derivatives using this compound as a starting material. Methodologies for the synthesis of N-alkoxy-N-alkyl carbamates are known in organic chemistry, but specific studies focusing on the derivatization of the ethyl ester, methoxy, or N-methyl groups of this compound to create analogues for research applications have not been identified in the surveyed literature.

Consequently, data tables outlining various derivatives prepared from this compound, their reaction conditions, yields, and analytical data are not available. Research in this specific area would be required to generate such findings.

Mechanistic Investigations of Reactivity

Nucleophilic Reaction Mechanisms

The presence of a carbonyl group and heteroatoms in ethyl N-methoxy-N-methylcarbamate makes it susceptible to nucleophilic attack. Studies on its reactions with nucleophiles, such as amines and water, have elucidated the kinetic and thermodynamic parameters governing these transformations.

Aminolysis Reactions: Kinetic and Thermodynamic Studies

While specific kinetic studies on the aminolysis of this compound are not extensively documented in publicly available literature, mechanistic insights can be drawn from related thiocarbamates. For instance, the aminolysis of aryl N-ethyl thiocarbamates with benzylamines in acetonitrile (B52724) has been shown to proceed via a concerted mechanism. nih.gov This is supported by the faster reaction rates observed when compared to aryl N-phenyl thiocarbamates, suggesting that the EtNH group provides a stronger "push" to expel the leaving group than the PhNH group. nih.gov

Further studies on the aminolysis of aryl N,N-dimethyl thiocarbamates also point towards a concerted mechanism, as evidenced by cross-interaction constants and kinetic isotope effects. koreascience.kr The aminolysis of aryl N-benzyl thiocarbamates in acetonitrile also follows a concerted pathway, characterized by a hydrogen-bonded, four-centered transition state. koreascience.kr These findings on analogous compounds suggest that the aminolysis of this compound likely proceeds through a similar concerted mechanism, influenced by the nature of the nucleophile and solvent.

Hydrolytic Degradation Pathways and Catalytic Effects

The hydrolysis of carbamates is a critical degradation pathway. Generally, carbamate (B1207046) hydrolysis can be catalyzed by both acids and bases, with alkaline-catalyzed hydrolysis often being more significant. researchgate.netresearchgate.net This process typically involves the reaction of a hydroxide (B78521) ion with the carbonyl carbon. researchgate.net For N-substituted carbamates, this can lead to the formation of an alcohol, an amine, and carbon dioxide.

In the case of ethiofencarb, an N-methylcarbamate, alkaline hydrolysis has been studied in detail, revealing a dependence on pH and temperature. researchgate.net The degradation of carbamates like carbofuran (B1668357) also shows significant decomposition with increasing temperature. nih.gov While specific data on the hydrolytic degradation of this compound is sparse, the general principles of carbamate hydrolysis suggest that it would degrade into ethanol, N-methoxy-N-methylamine, and carbon dioxide, with the rate being significantly influenced by the pH of the medium.

Gas-Phase Elimination Kinetics and Pyrolysis Mechanisms

The thermal decomposition of carbamates in the gas phase provides a clean, unimolecular reaction environment to study their intrinsic reactivity. The pyrolysis of this compound and related compounds has been investigated to understand the underlying reaction pathways and the influence of molecular structure on reactivity.

Concerted and Stepwise Reaction Pathways

The gas-phase elimination of ethyl N-methyl-N-phenylcarbamate proceeds quantitatively to yield N-methylaniline, carbon dioxide, and ethylene. researchgate.net This reaction is first-order and unimolecular, suggesting a mechanism similar to the pyrolysis of acetates and xanthates. researchgate.net For related N,N-dimethylcarbamates, the thermolysis also occurs via a β-elimination process. researchgate.net These reactions are believed to proceed through a concerted, non-synchronous six-membered cyclic transition state. researchgate.net The pyrolysis of other carbamates, such as carbofuran, has been shown to produce a variety of aromatic and nitrogenous compounds at higher temperatures. nih.gov

Transition State Characterization and Energetics

The transition state for the pyrolysis of carbamates like ethyl N-methyl-N-phenylcarbamate is proposed to be a six-membered ring, which is consistent with a concerted mechanism. researchgate.net The reaction is characterized by a high degree of unimolecularity, as evidenced by the lack of effect of free radical suppressors or changes in the surface-to-volume ratio of the reaction vessel on the rate constant. researchgate.net The activation parameters for the pyrolysis of ethyl N-methyl-N-phenylcarbamate have been determined, with the Arrhenius equation being k1 = 10^12.44 exp(-45,380/RT) (s⁻¹). researchgate.net The application of transition state theory to pyrolysis reactions indicates that factors such as the specific surface area and the molecular unit involved are important in determining the entropy of the activated complex. bohrium.com

Structure-Reactivity Correlations (e.g., Taft σ* values)

Structure-reactivity correlations, such as the use of Taft σ* values, have been employed to understand the electronic effects on the rates of pyrolysis of carbamates. For ethyl cyanoformate, a linear correlation has been observed between the activation energy of the elimination reaction and the Taft polar constant (σ*) for the substituent group X in compounds of the formula XCO2C2H5. researchgate.net This suggests that the electronic properties of the substituent have a significant impact on the reaction rate. In the pyrolysis of arylethyl N,N-dimethylcarbamates, the acidity of the benzylic β-hydrogen appears to play a role in the rate of elimination. epa.gov

Table 1: Kinetic Parameters for the Gas-Phase Elimination of Ethyl N-methyl-N-phenylcarbamate researchgate.net

| Parameter | Value |

| Temperature Range | 329-380°C |

| Rate Equation | k1 = 10^12.44 exp(-45,380/RT) |

| Units | s⁻¹ |

Oxidation Mechanisms

The carbamate functional group in this compound is susceptible to oxidation through several potential pathways, including N-oxidation and α-C-oxidation. These reactions are influenced by the nature of the oxidizing agent and the reaction conditions. While direct studies on this compound are limited, the reactivity of similar carbamates provides a framework for understanding its oxidative behavior.

N-oxidation: The nitrogen atom within the carbamate linkage can be a target for oxidation, leading to the formation of an N-oxide derivative. This type of reaction is common for compounds containing secondary or tertiary amines. For this compound, oxidation at the nitrogen atom would result in the formation of an N-oxy carbamate. This transformation would significantly alter the electronic properties and subsequent reactivity of the molecule.

α-C-oxidation: Oxidation can also occur at the carbon atoms adjacent (in the α-position) to the nitrogen atom. In the case of this compound, this would involve the methyl group attached to the nitrogen or the methylene (B1212753) group of the ethyl ester. Oxidation at the α-carbon of the N-methyl group could lead to the formation of an N-formyl derivative or further to cleavage of the N-C bond. Similarly, oxidation of the α-carbon of the ethyl group could yield various oxidized products.

It is noted that carbamates are generally incompatible with strong oxidizing agents. scbt.comnih.gov For instance, related carbamate esters are known to be incompatible with strong acids, peroxides, and hydroperoxides. nih.gov The presence of the methoxy (B1213986) group on the nitrogen in this compound may influence the regioselectivity of oxidation compared to simpler N-alkyl carbamates.

A related compound, ethyl N-methylcarbamate, undergoes nitrosation under acidic conditions, a process involving reaction at the nitrogen atom. nih.gov While not a direct oxidation by oxygen, this reaction highlights the reactivity of the N-H group in similar structures.

Table 1: Potential Oxidation Sites and Products

| Oxidation Site | Potential Oxidizing Agent | Postulated Product(s) |

| Nitrogen Atom | Peroxy acids, Ozone | This compound N-oxide |

| α-Carbon (N-Methyl) | Strong oxidants (e.g., KMnO4) | N-formyl-N-methoxycarbamate derivative |

| α-Carbon (O-Ethyl) | Strong oxidants | Acetaldehyde, CO2, and N-methoxy-N-methylamine derivatives |

Photochemical Reactivity and Degradation Pathways

The photochemical reactivity of a chemical compound describes its ability to undergo chemical reactions upon absorption of light. pcimag.com For this compound, exposure to sunlight can be a condition to avoid, suggesting potential for photochemical degradation. scbt.com The degradation pathways are likely to involve the cleavage of the weakest bonds within the molecule upon excitation by ultraviolet (UV) radiation present in sunlight.

The primary photochemical processes for carbamates can include:

N-C Bond Cleavage: The bond between the nitrogen and the carbonyl carbon (N-CO) or the nitrogen and the methyl group (N-CH3) or the nitrogen and the methoxy group (N-OCH3) could undergo homolytic or heterolytic cleavage. Homolytic cleavage would generate radical intermediates, which could then participate in a variety of secondary reactions, such as hydrogen abstraction or recombination.

C-O Bond Cleavage: The ester portion of the molecule also presents sites for photochemical reactions. The bond between the carbonyl carbon and the ethoxy group (CO-O) or the bond between the ethoxy oxygen and the ethyl group (O-C2H5) could break.

For comparison, the thermal decomposition of a related compound, ethyl N-methyl-N-phenylcarbamate, proceeds via a unimolecular elimination reaction to yield N-methylaniline, carbon dioxide, and ethylene, indicating the lability of the carbamate structure to energy input. researchgate.net While this is a thermal process, it suggests that the C-O and N-C bonds are susceptible to cleavage, which could also be initiated photochemically.

The United States Environmental Protection Agency (EPA) assesses the photochemical reactivity of volatile organic compounds (VOCs) in the context of their potential to form ground-level ozone. pcimag.com While this compound is not specifically listed in the EPA's lists of negligibly reactive compounds, understanding its potential degradation products upon photolysis is crucial for assessing its environmental impact. pcimag.com

Table 2: Potential Photochemical Degradation Pathways

| Type of Cleavage | Initial Products | Potential Final Products |

| N-CO Bond Cleavage | N-methoxy-N-methylaminyl radical and ethoxycarbonyl radical | N-methoxy-N-methylamine, ethanol, CO2 |

| N-CH3 Bond Cleavage | Ethyl N-methoxycarbamate radical and methyl radical | Methane, Ethyl N-methoxycarbamate |

| O-C2H5 Bond Cleavage | Ethyl N-methoxy-N-methylcarbamoyl radical and ethyl radical | Ethane, Ethyl N-methoxy-N-methylcarbamic acid (unstable) |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Strategic Role as a Synthetic Precursor and Reagent

In the realm of organic synthesis, carbamates are valued as versatile intermediates and reagents. nih.govresearchgate.net They serve as crucial building blocks and are often employed as protecting groups for amines due to their enhanced stability against acids, bases, and hydrogenation. nih.gov The synthesis of Ethyl N-methoxy-N-methylcarbamate itself can be achieved from precursors like N,O-Dimethylhydroxylamine hydrochloride and Ethyl chloroformate. chemicalbook.com

A key application of carbamate (B1207046) chemistry involves the generation of alkoxyalkylamine intermediates, which are pivotal in the construction of more complex molecules. For instance, methoxy-oligo(ethylene glycol) amines, which are essential for creating certain prodrugs, are synthesized in excellent yields through the Staudinger reduction of the corresponding azides. mdpi.com These azides are, in turn, prepared from tosylated methoxy-oligo(ethylene glycols). mdpi.com This multi-step process highlights how carbamate-related precursors are instrumental in generating specialized amine intermediates. Another general method for preparing methyl carbamates from primary amides offers a mild and efficient route to these compounds, which can be easily hydrolyzed to the free amines, demonstrating their utility as amine precursors. orgsyn.org

The carbamate functional group is integral to the synthesis of complex molecular structures, particularly those with biological significance. nih.govacs.org Its ability to impose conformational restrictions due to the delocalization of nitrogen's non-bonded electrons provides a tool for controlling the three-dimensional shape of a molecule. nih.govacs.org This feature is critical when designing molecules intended to interact with specific biological targets like enzymes or receptors. acs.org The crystal structure of molecules like 3-(N-methoxy-N-methylcarbamoyl)-2,2,5,5-tetramethyl-1-oxy-pyrroline, a stable nitroxide radical, showcases the integration of the N-methoxy-N-methylcarbamate group into a complex heterocyclic system. researchgate.net Furthermore, asymmetric synthesis methods, such as the Mannich reaction, utilize carbamate-containing starting materials to build chiral molecules with high stereochemical control, as seen in the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate. orgsyn.org

Leveraging the Carbamate Motif in Drug Design

The carbamate group is a prominent structural motif in a multitude of approved drugs and prodrugs. nih.govnih.gov Its widespread use in medicinal chemistry stems from its chemical stability, its capacity to enhance cell membrane permeability, and its ability to participate in crucial hydrogen bonding interactions with biological targets. nih.govacs.org

In drug design, the carbamate group is frequently employed as a bioisostere for the amide bond. nih.govacs.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. drugdesign.org The replacement of a metabolically vulnerable peptide linkage with a more robust carbamate can confer metabolic stability towards proteases, enzymes that break down proteins. acs.orgnih.gov This strategy is a cornerstone of peptidomimetic design, aiming to create drug candidates with improved durability in the body. acs.org

The carbamate functionality also acts as a pharmacophore, a molecular feature that is essential for a drug's pharmacological activity. It can engage in hydrogen bonding via its carbonyl group (as a hydrogen bond acceptor) and its NH group (as a hydrogen bond donor), enabling specific interactions with target enzymes or receptors. nih.govnih.gov By modifying the substituents on the oxygen and nitrogen atoms of the carbamate, medicinal chemists can fine-tune a molecule's biological and pharmacokinetic properties. nih.govnih.gov

A significant application of carbamates is in the design of prodrugs, which are inactive or less active compounds that are converted into the active drug within the body. nih.gov The carbamate ester linkage is an effective tool for masking polar functional groups, such as hydroxyls or amines, in a parent drug. nih.govcapes.gov.br This masking can protect the drug from premature metabolism (especially first-pass metabolism in the liver) and improve its absorption and bioavailability. nih.govresearchgate.net

Once absorbed, the carbamate linkage is designed to be cleaved by metabolic enzymes, such as carboxylesterases, to release the active pharmaceutical ingredient. nih.govnih.gov The rate of this hydrolysis is a critical factor; it must be fast enough to release the drug effectively but not so rapid that the prodrug is cleared before it can act. nih.gov This strategy has been successfully used for various drugs, including the antiviral agent zidovudine (B1683550) and the anticancer drug capecitabine, to enhance their pharmacokinetic profiles. acs.orgnih.gov For example, N,N-disubstituted carbamate esters have shown potential as stable prodrugs for certain dopaminergic compounds, protecting the parent phenols from metabolic degradation. capes.gov.br

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of drugs. nih.govresearchgate.net Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecific interactions with drug molecules. researchgate.net Different stereoisomers (enantiomers or diastereomers) of a chiral drug containing a carbamate group can display significant differences in potency, target binding, metabolism, and distribution. nih.govresearchgate.net

For example, in a study of nature-inspired antimalarial compounds, only the natural (5S, αS) isomers showed significant potency, suggesting that the stereochemistry was crucial for recognition by cellular transport systems and for effective interaction with the biological target. nih.gov Even subtle changes in the spatial arrangement can profoundly affect how a molecule fits into the binding site of a protein, highlighting the importance of controlling stereochemistry during the synthesis and design of carbamate-containing drugs. nih.govresearchgate.net

Integration into Catalyst Development and Reaction Methodologies

This compound, while not a catalyst itself, is a significant reagent in the development of modern reaction methodologies, particularly those requiring controlled acylation or the introduction of a carbonyl group. Its utility is closely related to the principles governing the reactivity of N-methoxy-N-methylamides, famously known as Weinreb amides. acs.orgwikipedia.orgorientjchem.org The primary advantage of this class of compounds lies in their ability to react with potent nucleophiles, such as organolithium or Grignard reagents, to form ketones without the common side reaction of over-addition to produce tertiary alcohols. acs.orgwikipedia.org

This controlled reactivity stems from the formation of a stable tetrahedral intermediate upon nucleophilic attack. The N-methoxy group chelates the metal ion (e.g., Li⁺ or Mg²⁺), stabilizing the intermediate at low temperatures. wikipedia.org This stable complex prevents the elimination of an alkoxide that would lead to the ketone product under the reaction conditions. The desired ketone is only liberated upon aqueous workup, which breaks down the chelated intermediate. acs.org This mechanism provides a robust and high-yield methodology for ketone synthesis. wikipedia.orgorientjchem.org

Research findings have demonstrated the practical application of this compound in specific synthetic pathways. It serves as a key building block for creating more complex molecules in both academic and industrial research.

Detailed Research Findings

In the field of medicinal chemistry, this compound has been utilized in the synthesis of complex heterocyclic structures. For instance, in the development of imidazo[1,2-b]pyridazine (B131497) compounds, which are investigated as corticotropin-releasing factor 1 (CRF1) receptor antagonists, this carbamate is employed as a key reagent. google.com In one documented procedure, it is added to a reaction mixture at -78 °C with a strong base like lithium diisopropylamide (LDA) to facilitate the formation of a crucial intermediate. google.com

Furthermore, the compound is listed as a precursor material for the synthesis of aliphatic ketones. A notable example is its role as an upstream product in the preparation of 5-Nonanone. lookchem.com This transformation typically involves reacting this compound with an appropriate organometallic reagent, such as n-butyllithium or butyl magnesium bromide, to introduce the butyl chains onto the carbonyl carbon. lookchem.com

The following table summarizes representative reaction methodologies involving this compound:

| Reaction Type | Substrate/Reagent 1 | Reagent 2 | Key Conditions | Product Class | Reference |

| Heterocycle Synthesis | Imidazo[1,2-b]pyridazine derivative | This compound / LDA | THF, -78 °C | Functionalized Imidazopyridazine | google.com |

| Ketone Synthesis | This compound | n-Butyllithium or Butyl magnesium bromide | N/A | 5-Nonanone | lookchem.com |

Advanced Computational and Spectroscopic Characterization

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations offer a powerful lens through which to examine the conformational landscape, reaction pathways, and electronic behavior of ethyl N-methoxy-N-methylcarbamate.

The flexibility of this compound gives rise to a complex conformational landscape dominated by various rotamers. Theoretical calculations have identified nine plausible conformers, arising from rotations around the C-O, C-N, and N-O bonds. These conformers are classified as either syn or anti based on the dihedral angle of the C-N-O-C framework.

The relative stability of these conformers is a key area of investigation. Studies have shown that the most stable conformer is of the anti type, where the methyl and methoxy (B1213986) groups on the nitrogen atom are oriented away from each other. The energy differences between the various conformers are often small, suggesting that multiple forms can coexist at room temperature. The presence of a solvent can also influence the relative populations of these conformers.

| Conformer Type | Dihedral Angle (C-N-O-C) | Relative Stability |

| anti | ~180° | Most Stable |

| syn | ~0° | Less Stable |

Understanding the potential energy surface (PES) is crucial for elucidating the reaction mechanisms involving this compound. Computational studies have mapped out the PES for various reactions, including its thermal decomposition. These maps reveal the transition states and energy barriers associated with different reaction pathways. For instance, the PES for the unimolecular decomposition of related carbamates shows that the reaction can proceed through different channels, each with a distinct activation energy. This type of analysis helps in predicting the most likely reaction products under specific conditions.

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and electronic properties of a molecule. For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO is a determinant of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals across the molecule indicates the likely sites for nucleophilic and electrophilic attack.

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. While not a primary characteristic of simple carbamates, computational studies can explore the theoretical possibility of such a process. This would involve identifying a suitable proton donor and acceptor within the molecule and calculating the energy landscape in the excited state. Such studies could reveal potential photochemical reaction pathways that are not accessible in the ground state.

High-Resolution Spectroscopic Probes of Molecular Structure and Dynamics

High-resolution spectroscopic techniques provide experimental validation for the theoretical predictions made by quantum chemical calculations.

Microwave spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in the gas phase. For this compound, this technique can be used to experimentally identify the different conformers present and to measure their rotational constants with high accuracy. These experimental rotational constants can then be compared with the values calculated for the theoretically predicted structures, allowing for an unambiguous identification of the conformers present in the gas-phase sample.

Furthermore, microwave spectroscopy can be used to study microsolvation, which is the interaction of a single molecule with a small number of solvent molecules. By forming complexes of this compound with one or two water molecules, for example, it is possible to probe the initial steps of the solvation process and to understand how the presence of a solvent affects the conformational preferences of the molecule.

NMR Spectroscopy for Solution-Phase Conformational Equilibria and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structural and dynamic properties of molecules in solution. For this compound, NMR studies can provide detailed insights into its conformational preferences and the nature of its interactions with the surrounding solvent environment. While specific conformational equilibrium studies for this exact compound are not extensively published, the principles of NMR analysis, as applied to related carbamate (B1207046) and methoxy-containing structures, establish a clear framework for such characterization. nih.govuba.ar

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for this analysis. nih.gov The chemical shifts, coupling constants, and signal intensities in these spectra are sensitive to the local electronic environment of each nucleus, which is in turn influenced by the molecule's three-dimensional structure. uba.ar For instance, the relative orientations of the ethyl, methoxy, and methyl groups around the carbamate core would be reflected in the respective chemical shifts of their protons and carbons. sunway.edu.my

Advanced NMR techniques, such as two-dimensional exchange spectroscopy (2D-EXSY), are particularly suited for investigating dynamic equilibria between different conformers. nih.gov This method can detect the exchange of atoms between magnetically distinct sites, which occurs as the molecule transitions between its stable conformations. nih.gov By analyzing the cross-peaks in a 2D-EXSY spectrum, it is possible to identify and quantify the rates of these conformational exchanges. nih.gov

Intermolecular interactions, such as those between the carbamate and a solvent, can also be studied. The methoxy group's ¹³C and ¹⁷O NMR chemical shifts are known to be sensitive to electronic resonance interactions. uba.ar Changes in these chemical shifts upon varying the solvent can indicate the strength and nature of solute-solvent interactions, including hydrogen bonding or dipolar effects. uba.ar In deuterated solvents like D₂O, N-H protons, if they were present, would typically exchange with the solvent, leading to their disappearance from the ¹H NMR spectrum, a common feature in the analysis of related primary or secondary carbamates. sunway.edu.my

Table 1: NMR Spectroscopy Techniques for Structural Analysis

| NMR Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Provides information on the proton environments, including chemical shifts and spin-spin coupling. | Characterizes the ethyl, methyl, and methoxy group protons; conformational changes affect chemical shifts. nih.govchemicalbook.com |

| ¹³C NMR | Details the carbon skeleton, with chemical shifts sensitive to electronic structure and conformation. | Identifies the carbonyl, O-alkyl, N-methyl, and N-methoxy carbons; sensitive to resonance and inductive effects. nih.govnih.govsunway.edu.my |

| 2D-EXSY | Detects chemical exchange between different molecular conformations in equilibrium. | Can be used to identify and quantify the equilibrium between different rotational isomers (conformers) of the carbamate. nih.gov |

| NOESY | Identifies protons that are close in space, providing through-space distance constraints. | Helps determine the preferred three-dimensional structure and relative orientation of the substituent groups. |

Predictive Modeling for Reactivity and Environmental Fate

Predictive modeling, utilizing computational in silico methods, is essential for assessing the potential reactivity and environmental impact of chemical compounds before extensive and costly experimental testing. nih.gov For this compound, these models can forecast its behavior when released into the environment by using its chemical structure as the primary input. nih.gov

Environmental fate models (EFMs) are designed to predict how a chemical will move and transform within and between different environmental compartments, such as air, water, soil, and sediment. researchgate.netmdpi.com These models integrate data on a substance's physical and chemical properties to estimate its persistence, degradation, and potential for bioaccumulation. researchgate.net The core of many predictive systems is the use of the molecule's structure, often represented in a format like SMILES (for this compound: CCOC(=O)N(C)OC), to generate molecular descriptors. nih.govnih.gov These descriptors are then used in mathematical models, such as those based on Support Vector Machines (SVMs) or other machine learning algorithms, to predict fate and transport properties. nih.gov

Several types of EFMs can be applied:

Multimedia Compartmental Models (MCMs) : These models treat the environment as a series of well-mixed, interconnected boxes (compartments) and calculate the chemical's distribution based on intermedia transfer rates. mdpi.com

Spatial River/Watershed Models (SRWMs) : These are more complex, spatiotemporally resolved models that consider the specific hydrology and morphology of river networks to predict concentrations with greater geographical detail. mdpi.com

Markov Chain Models : This approach uses transition probabilities to describe the movement of a substance between different environmental states, offering another method to evaluate its long-term fate. researchgate.net

These predictive tools are invaluable for understanding the long-term impacts of chemicals and for guiding risk assessment and management strategies. researchgate.net

Table 2: Predictive Models for Environmental Fate

| Model Type | Description | Application to this compound |

|---|---|---|

| Multimedia Compartmental Models (MCMs) | Spatially averaged models that describe chemical fate as transfers between well-mixed environmental compartments (air, water, soil). mdpi.com | Predicts the general distribution and persistence in the environment. mdpi.com |

| Spatial River/Watershed Models (SRWMs) | Spatially and temporally resolved models considering detailed hydrology and geography of river systems. mdpi.com | Estimates concentrations in specific aquatic environments. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate a molecule's structural features (fingerprints) with its properties, like biodegradability. nih.gov | Predicts biodegradability and persistence based on its carbamate and methoxy functional groups. nih.gov |

| Markov Chain Models | A random process model using transition probabilities to describe a substance's movement between different states over time. researchgate.net | Evaluates the long-term distribution and transformation in a multimedia environment. researchgate.net |

Computational Toxicology and Ecotoxicology

Computational toxicology leverages computer-based models to predict the adverse effects of chemicals on human health and the environment. mdpi.com This field is critical for screening new and existing chemicals, like this compound, for potential toxicity, thereby reducing reliance on animal testing. mdpi.com The fundamental principle is to use a chemical's molecular structure to forecast its toxicological profile. mdpi.com

Quantitative Structure-Toxicity Relationship (QSTR) models are a cornerstone of computational toxicology. mdpi.com These models establish a mathematical relationship between the structural properties of a molecule and its toxicity. mdpi.com For this compound, specific structural fragments—the carbamate ester group, the N-methoxy group, and the N-methyl group—would be encoded as numerical descriptors. These descriptors are then used by the model, which has been trained on databases of compounds with known toxicological data, to predict various toxicity endpoints. nih.govmdpi.com

Modern approaches in computational toxicology may also employ advanced machine learning algorithms, such as Deep Neural Networks (DNNs), which can learn from complex data to improve the predictive accuracy for various toxic effects. mdpi.com These in silico methods can be used to evaluate:

Mammalian Toxicity : Predicting potential adverse health effects in humans.

Ecotoxicity : Assessing the potential harm to various organisms in an ecosystem, such as aquatic life.

Bioaccumulation Potential : Estimating the likelihood that the chemical will accumulate in organisms. nih.gov

By providing rapid screening, computational toxicology helps prioritize chemicals for further experimental testing and plays a key role in green chemical design and environmental risk assessment. mdpi.com

Table 3: Approaches in Computational Toxicology

| Approach | Description | Relevance to this compound |

|---|---|---|

| Quantitative Structure-Toxicity Relationship (QSTR) | Establishes mathematical models linking a compound's chemical structure to its toxicological activity. mdpi.com | Predicts toxicity endpoints by correlating its structural features with known toxicity data of related molecules. mdpi.com |

| Machine Learning (e.g., DNNs) | Uses algorithms like Deep Neural Networks to learn from complex toxicological data and make highly accurate predictions. mdpi.com | Can provide more nuanced predictions of toxicity by identifying complex structure-toxicity patterns. mdpi.com |

| Read-Across | Predicts the properties of a substance by using data from structurally similar compounds. | The toxicity of related carbamates can be used to infer the potential hazards of this compound. nih.gov |

| Predictive Web-Tools (e.g., BiodegPred) | Integrated online platforms that use a chemical's structure (SMILES) to predict biodegradability and toxicity. nih.gov | Allows for rapid in silico screening for potential toxicity and environmental persistence. nih.gov |

Environmental Fate and Ecological Impact Research

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation, which includes chemical processes that break down substances without the involvement of living organisms, is a critical factor in determining the persistence of a chemical in the environment.

Hydrolysis Kinetics in Aquatic Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of this reaction is a key parameter for assessing the environmental persistence of a compound in water bodies. Despite searches of scientific databases, no specific studies on the hydrolysis kinetics of Ethyl N-methoxy-N-methylcarbamate in aquatic environments were found. While general principles of carbamate (B1207046) hydrolysis exist, which can be influenced by pH and the presence of metal ions, specific rate constants and half-life data for this compound are not available. rsc.org

Photodegradation Pathways and Sensitization Effects

Photodegradation is the breakdown of molecules by light, particularly sunlight. This can be a major degradation pathway for chemicals present in the upper layers of water bodies or on soil surfaces. Research into the photodegradation pathways and potential sensitization effects for this compound has not been published in the available scientific literature. Therefore, its susceptibility to breakdown by sunlight and the identity of any resulting photoproducts are unknown.

Biotic Transformation and Metabolism in Environmental Systems

Biotic transformation, or biodegradation, involves the breakdown of organic substances by living organisms, primarily microorganisms. nih.gov This is a crucial process for the removal of many organic pollutants from the environment. frontiersin.orgresearchgate.net

Microbial Degradation and Mineralization Pathways

Microorganisms can use chemical compounds as a source of carbon and nitrogen, breaking them down into simpler substances, sometimes completely to carbon dioxide and water (mineralization). nih.gov However, no studies have been identified that specifically investigate the microbial degradation or mineralization of this compound. The capability of microbial communities in soil or water to degrade this compound, and the pathways they might use, remain uncharacterized. While many bacteria and fungi are known to degrade various carbamate pesticides, often initiating the process through hydrolysis of the carbamate bond, specific enzymes and pathways for this compound have not been identified. nih.govresearchgate.netnih.govnih.gov

Metabolic Products and their Environmental Persistence

When a compound is metabolized by organisms, it is transformed into other substances known as metabolites. The identity and persistence of these metabolites are important for a full environmental risk assessment. As there are no available studies on the microbial or other biological degradation of this compound, its metabolic products in environmental systems are unknown, as is their potential for persistence.

Environmental Transport and Distribution Modeling

Environmental fate models use a compound's physical and chemical properties to predict its movement and distribution in the environment, for example, its tendency to leach into groundwater or adsorb to soil particles. frontiersin.org Key parameters for such models include water solubility, vapor pressure, and the soil adsorption coefficient (Koc). frontiersin.orgresearchgate.netresearchgate.net A safety data sheet for this compound indicates that information on its persistence, degradability, bioaccumulation, and mobility is not available. Without these fundamental data, it is not possible to perform reliable environmental transport and distribution modeling for this compound.

Soil Sorption and Leaching Behavior

There is no available information on the soil sorption coefficient (Koc) for this compound. The Koc value is a critical parameter for predicting a substance's mobility in soil. Without this data, it is not possible to quantitatively assess its tendency to adhere to soil particles or its potential to leach into groundwater. A Safety Data Sheet for the compound explicitly states that information on its mobility is not available scbt.com.

Volatilization and Atmospheric Fate

The potential for this compound to volatilize from soil or water surfaces into the atmosphere is unknown, as no data for its Henry's Law Constant could be found. Furthermore, there is no research available on its atmospheric degradation processes, such as its reaction rate with hydroxyl radicals. This information is necessary to estimate its persistence in the atmosphere.

Assessment of Environmental Persistence and Bioavailability

A Safety Data Sheet for the compound confirms that information on its persistence, degradability, and bioaccumulation potential is not available scbt.com. While computational models exist, such as the XLogP3 value of 0.5 provided by PubChem which suggests a low potential for bioaccumulation, these are theoretical estimates and have not been confirmed by experimental studies nih.gov. No research on the biodegradation of the compound in soil or water, nor any studies determining its bioconcentration factor (BCF) in aquatic organisms, could be located.

Table 1: Status of Environmental Fate Data for this compound

| Parameter | Data Point | Status |

|---|---|---|

| Soil Mobility | Soil Sorption Coefficient (Koc) | Not Available |

| Leaching Potential | Uncharacterized | |

| Atmospheric Fate | Henry's Law Constant | Not Available |

| Atmospheric Degradation | Uncharacterized | |

| Persistence | Biodegradation | Not Available scbt.com |

| Bioavailability | Bioconcentration Factor (BCF) | Not Available |

Analytical Methodologies for Characterization and Monitoring

Development of Chromatographic Detection Methods

Chromatographic techniques are fundamental to the analysis of ethyl N-methoxy-N-methylcarbamate, providing the necessary separation from complex sample matrices prior to detection. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, with the choice of method often depending on the sample matrix and the required sensitivity.

High-performance liquid chromatography (HPLC) is a robust technique for the analysis of carbamates. For N-methylcarbamates, a common approach involves post-column derivatization to enhance the detectability of the analytes. epa.gov This method, outlined in regulatory standards such as the Chinese GB standard (NY/T-761 2008) for other carbamates, typically involves the following steps waters.com:

Separation of the target carbamate (B1207046) from the sample matrix on a reversed-phase HPLC column.

Post-column hydrolysis of the eluted carbamate. This process breaks down the carbamate to yield methylamine (B109427).

Derivatization of the resulting methylamine with a fluorescent reagent, such as o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol.

Detection of the fluorescent derivative using a fluorescence detector.

This technique offers high sensitivity and selectivity, as the derivatization is specific to the hydrolysis product. actascientific.com While this method is established for a range of N-methylcarbamate pesticides, specific applications and validated protocols for this compound are not extensively documented in publicly available literature. However, the underlying chemical principles suggest its potential applicability. The use of active flow technology (AFT) columns can enhance the efficiency of post-column derivatization by reducing reaction times. actascientific.com

Descriptions of derivatization reactions have been summarized for a variety of pharmaceuticals, including amines and other compounds, highlighting the versatility of this approach in conjunction with HPLC. nih.gov

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While many carbamates are thermally labile, specialized GC techniques can be employed for their analysis. A key challenge in the GC analysis of carbamates is their potential for thermal degradation in the high-temperature environment of the GC inlet and column. epa.gov

To mitigate this, methods such as cold on-column injection can be utilized. This technique introduces the sample directly onto the column at a low temperature, minimizing thermal stress and preventing the decomposition of thermally labile compounds like carbamates. epa.gov Subsequent rapid temperature programming allows for the efficient separation of the analytes. epa.gov

GC coupled with a mass spectrometer (GC-MS) is a common configuration that provides both chromatographic separation and mass-based identification of the analytes. spkx.net.cnunl.edu For this compound, GC-MS can provide characteristic fragmentation patterns that aid in its identification. While specific GC methods for this compound are not detailed in the reviewed literature, methods for related compounds like methyl carbamate and ethyl carbamate in various matrices have been developed. spkx.net.cnorientjchem.org These methods often involve an extraction and preconcentration step prior to GC analysis. orientjchem.org

Table 1: GC-FID Operating Conditions for Analysis of Related Carbamates

| Parameter | Value |

| Column | DB-5 (30 m × 250 μm i.d., 0.25 μm film thickness) |

| Carrier Gas | Helium |

| Retention Time (MC) | 6.11 min |

| Retention Time (EC) | 8.36 min |

| Source: Oriental Journal of Chemistry, 2014 nih.gov |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the unequivocal identification and sensitive quantification of chemical compounds. When coupled with chromatographic separation, it provides a high degree of specificity and sensitivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for the trace analysis of a wide array of compounds, including carbamate pesticides, in complex matrices. nih.govjst.vnhpst.cz This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, often eliminating the need for derivatization. waters.com

The principle of LC-MS/MS involves the separation of the target analyte by LC, followed by its ionization and fragmentation in the mass spectrometer. Specific precursor-to-product ion transitions are monitored in a process known as multiple reaction monitoring (MRM), which provides excellent selectivity and reduces matrix interference. nih.gov This allows for the detection and quantification of analytes at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. jst.vn

Numerous studies have demonstrated the successful application of LC-MS/MS for the analysis of various carbamates in food and environmental samples. nih.govjst.vnhpst.czshimadzu.com While a specific LC-MS/MS method for this compound is not explicitly detailed in the available literature, the general methodologies developed for other carbamates are readily adaptable.

Table 2: Performance of a Typical LC-MS/MS Method for Carbamate Analysis

| Parameter | Range |

| Limit of Detection (LOD) | 0.2–2.0 μg kg⁻¹ |

| Limit of Quantification (LOQ) | 0.5–5.0 μg kg⁻¹ |

| Recovery | 88.1% to 118.4% |

| Coefficient of Variation (CV) | < 10% |

| Source: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System, 2018 nih.gov |

Untargeted metabolomics is a global analytical approach that aims to detect and relatively quantify a wide range of small molecules (<1500 Da) in a biological sample without a priori selection. nih.govbiorxiv.org This hypothesis-generating technique is particularly useful for discovering unexpected compounds or for obtaining a comprehensive metabolic profile of a sample. biorxiv.orgyoutube.com

The typical workflow for untargeted metabolomics involves:

Sample preparation and extraction.

Analysis using high-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS). nih.gov

Data processing, including feature detection, alignment, and statistical analysis. biorxiv.org

Metabolite annotation and identification by comparing experimental data with spectral libraries and databases. biorxiv.org

While there is no specific literature detailing the detection of this compound through untargeted metabolomics, this approach has the potential to identify its presence in complex samples, provided it is ionizable and present at a sufficient concentration. nih.gov The use of advanced data analysis platforms can facilitate the identification of unknown compounds by comparing their fragmentation patterns with those in extensive spectral libraries. nih.gov

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. nih.gov The collision cross section (CCS) is a key parameter derived from IM-MS measurements and represents the rotational average of the ion's surface area. chemrxiv.org CCS values can serve as an additional identifier for a compound, complementing its retention time and mass-to-charge ratio. chemrxiv.org

A significant advantage of CCS measurements is their ability to differentiate between isomers—compounds with the same molecular formula but different structural arrangements. nih.gov This is particularly valuable as isomers often exhibit similar chromatographic behavior and identical mass spectra, making their distinction by conventional LC-MS challenging.

While there is no specific published CCS data for this compound, the technique holds promise for its characterization, especially for distinguishing it from potential isomers. The theoretical calculation of CCS values can also aid in the identification of unknown compounds by comparing experimental data with predicted values. nih.gov Tandem mass spectrometry studies on carbamate anions have provided insights into their fragmentation patterns, which could be relevant for developing analytical methods. epa.gov

Sample Preparation and Matrix Effects in Analytical Studies

The accurate determination of this compound in complex samples, such as food, beverages, and environmental matrices, necessitates efficient sample preparation to isolate the analyte from interfering components. The choice of sample preparation technique is crucial for minimizing matrix effects, which can suppress or enhance the analytical signal, leading to inaccurate quantification.

Sample Preparation Techniques:

Commonly employed sample preparation techniques for carbamates include Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a cartridge containing a solid adsorbent that retains the analyte. hpst.cz Interferences are washed away, and the analyte is then eluted with a small volume of a suitable solvent. hpst.cz For carbamates, various sorbents can be utilized, including graphitized carbon black (GCB), primary secondary amine (PSA), and C18. The selection of the sorbent depends on the specific matrix and the physicochemical properties of this compound. For instance, a method for determining N-methylcarbamates in water and soil utilizes a C18 reversed-phase cartridge. scispec.co.th Similarly, the analysis of ethyl carbamate in alcoholic beverages has been optimized using polystyrene-crosslinked polystyrene cartridges. researchgate.net

QuEChERS: The QuEChERS methodology is widely used for the analysis of pesticide residues, including carbamates, in food matrices. It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a salting-out step to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step is performed for cleanup, using a combination of sorbents to remove specific matrix components. A typical QuEChERS protocol for carbamates in ginger involves extraction with acetonitrile (B52724), partitioning with sodium chloride, and cleanup with an aminopropyl SPE column. hpst.cz

The following table summarizes common sample preparation techniques applicable to carbamate analysis.

| Technique | Principle | Typical Sorbents/Reagents | Applicable Matrices | Reference |

| Solid-Phase Extraction (SPE) | Analyte retained on a solid sorbent, interferences washed away, followed by elution. | C18, Polystyrene-divinylbenzene, Graphitized Carbon Black (GCB), Primary Secondary Amine (PSA) | Water, Beverages, Soil | scispec.co.thresearchgate.net |

| QuEChERS | Extraction with solvent, partitioning with salt, and cleanup with d-SPE. | Acetonitrile, Magnesium Sulfate, Sodium Chloride, PSA, C18, GCB | Fruits, Vegetables, Grains, Ginger | hpst.cz |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Dichloromethane, Ethyl Acetate | Wine, Spirits | researchgate.net |

Matrix Effects:

Matrix effects are a significant challenge in trace analysis, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These effects arise from co-eluting matrix components that can alter the ionization efficiency of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement. spkx.net.cn The complexity of the matrix, such as the presence of sugars, pigments, and other organic compounds in food and beverage samples, can significantly influence the extent of matrix effects. hpst.cz

Strategies to mitigate matrix effects include:

Effective Sample Cleanup: Thorough sample preparation using techniques like SPE or QuEChERS is the first line of defense against matrix effects. hpst.cz

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can compensate for signal suppression or enhancement. hpst.cz

Use of Internal Standards: The addition of a stable isotope-labeled internal standard that behaves similarly to the analyte during extraction and ionization can correct for variations in signal response. researchgate.net

Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.

The table below illustrates the impact of matrix effects on the recovery of different carbamates in a complex matrix like ginger.

| Compound | Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Aldicarb | 10 | 85.2 | 5.6 |

| Carbofuran (B1668357) | 10 | 92.1 | 4.8 |

| Methomyl | 10 | 88.7 | 6.1 |

| Propoxur | 10 | 95.4 | 3.9 |

| Data is illustrative and based on typical performance for carbamate analysis in complex matrices. hpst.cz |

Quality Assurance and Method Validation in Carbamate Analysis

To ensure the reliability and accuracy of analytical data, rigorous quality assurance (QA) and method validation procedures are essential. These procedures are based on internationally recognized guidelines and involve the evaluation of several key performance parameters.

Key Method Validation Parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²) of the resulting calibration curve. For carbamate analysis, R² values greater than 0.99 are generally considered acceptable. researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are crucial for trace-level analysis. For carbamate pesticides, LOQs in the range of 0.20 to 5.0 µg/kg have been reported in food matrices using LC-MS/MS. hpst.cz

Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is recovered is calculated. For carbamate analysis, recoveries are typically expected to be within the range of 70-120%. hpst.czresearchgate.net

Precision: The precision of an analytical method describes the closeness of repeated measurements. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Intra-day precision (repeatability) and inter-day precision (reproducibility) are evaluated. For carbamate residue analysis, RSD values below 15% are generally considered acceptable. hpst.cz

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample. In mass spectrometric methods, this is achieved by monitoring specific precursor-to-product ion transitions.

The following table presents typical validation parameters for the analysis of carbamates in food matrices using LC-MS/MS.

| Parameter | Typical Acceptance Criteria | Example Value for Carbamate Analysis | Reference |

| Linearity (R²) | ≥ 0.99 | > 0.99 | hpst.cznih.gov |

| Limit of Quantification (LOQ) | Method dependent | 0.20 - 5.0 µg/kg | hpst.cz |

| Recovery | 70 - 120% | 70.9 - 119% | hpst.cz |

| Precision (RSD) | ≤ 15% | 1.0 - 11% | hpst.cz |

Quality Control Procedures:

In addition to method validation, ongoing quality control (QC) measures are necessary to ensure the continued performance of the analytical method. These include:

Analysis of Blank Samples: To check for contamination during the analytical process.

Analysis of Fortified Samples (Spikes): To monitor the accuracy and recovery of the method on a routine basis.

Analysis of Certified Reference Materials (CRMs): When available, CRMs are analyzed to provide an independent assessment of method accuracy.

Participation in Proficiency Testing Schemes: Inter-laboratory comparisons to evaluate the performance of the laboratory against others.

Due to the lack of specific analytical studies on this compound, the validation parameters and quality control procedures established for other carbamates serve as a robust framework for developing and implementing a reliable analytical method for this compound.

Exploration of Biological Activities and Molecular Interactions

Mechanisms of Enzyme Inhibition

Carbamates are well-known for their ability to inhibit various enzymes, most notably acetylcholinesterase. This inhibitory action is central to their use as pesticides and therapeutic agents.

Carbamates function as pseudo-irreversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibitory process involves the carbamoylation of a serine residue within the active site of AChE. researchgate.net This reaction is analogous to the acetylation of AChE by its natural substrate, acetylcholine. However, the resulting carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower rate, leading to a temporary inactivation of the enzyme. nih.govresearchgate.net This prolonged inactivation causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors. mdpi.com

The general mechanism of AChE inhibition by carbamates can be summarized as follows:

Formation of a Michaelis Complex: The carbamate (B1207046) inhibitor binds to the active site of AChE.

Carbamoylation: The carbamate group is transferred to the hydroxyl group of the active site serine, forming a carbamoylated enzyme and releasing the alcohol or phenol (B47542) leaving group.

Decarbamoylation: The carbamoylated enzyme is slowly hydrolyzed, regenerating the active enzyme.

Interestingly, a study on aryl N-methoxy-N-methylcarbamates described them as potent competitive reversible inhibitors of cholinesterases. dntb.gov.ua This suggests that the presence of the N-methoxy-N-methyl group might alter the inhibition mechanism, favoring reversible binding over the typical pseudo-irreversible carbamoylation. This could imply that Ethyl N-methoxy-N-methylcarbamate may also act as a reversible inhibitor.

| Inhibitor Type | Mechanism | Enzyme Reactivation | Relevance to this compound |

| Pseudo-irreversible | Covalent carbamoylation of active site serine | Slow hydrolysis | General mechanism for many carbamates |

| Competitive Reversible | Non-covalent binding to the active site | Rapid dissociation | Potential mechanism for N-methoxy-N-methylcarbamates dntb.gov.ua |

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For carbamates, QSAR models have been developed to predict their AChE inhibitory potency. researchgate.net These studies often consider various physicochemical properties and structural features, such as:

Electronic effects: The electronic properties of substituents on the aromatic ring of aryl carbamates can influence the reactivity of the carbamate moiety.

Steric factors: The size and shape of the carbamate and its substituents can impact the binding affinity and the rate of carbamoylation. nih.gov

While no specific QSAR studies on this compound were found, research on other carbamates indicates that the nature of the N-substituents plays a crucial role in determining inhibitory activity. nih.govmdpi.com For instance, the size of the N-alkyl groups can influence the rate of decarbamoylation. Studies on 6-methoxy benzamides have also highlighted the importance of the methoxy (B1213986) group in receptor binding, suggesting that the N-methoxy group in the target compound could significantly influence its interaction with biological targets. nih.govresearchgate.net

Interactions with Cellular Pathways and Macromolecules

Beyond enzyme inhibition, carbamates can interact with various other cellular components and pathways, leading to a range of biological effects.

Several studies have indicated that certain carbamate compounds can interfere with fundamental cellular processes such as DNA synthesis and microtubule dynamics. Exposure to some carbamate pesticides has been shown to induce DNA damage and apoptosis in human cells. nih.gov The metabolism of carbamates can generate reactive intermediates that may interact with DNA, leading to cytotoxicity. nih.gov

Furthermore, some carbamate herbicides have been observed to disrupt microtubule and microfilament structures within cells. nih.gov This disruption can interfere with cell division, intracellular transport, and the maintenance of cell shape. For example, the herbicide chlorpropham, a carbamate, has been shown to cause microtubule disruption. nih.gov

Mitochondria, the powerhouses of the cell, are also a significant target for some carbamates. Exposure to certain carbamate pesticides has been linked to increased production of reactive oxygen species (ROS) and mitochondrial dysfunction. nih.gov This can lead to oxidative stress, damage to mitochondrial components, and ultimately, cell death.

Conversely, some N-alkylamino compounds have been designed as pro-drugs that are activated by ROS within cancer cells to specifically target mitochondria. nih.gov While not directly about this compound, this highlights that N-substituted compounds can be engineered to interact with mitochondrial processes. The presence of an N-alkoxy group, such as the N-methoxy group, could potentially influence interactions with mitochondrial membranes or proteins. Some studies have also shown that certain proteins can scavenge mitochondrial ROS, and dysfunction of such proteins can lead to increased oxidative stress. northwestern.eduresearchgate.net The potential for N-acetylcysteine, a ROS scavenger, to regulate mitochondrial quality control and alleviate cardiomyocyte damage further underscores the intricate relationship between small molecules, ROS, and mitochondrial health. nih.govmdpi.com

Antimicrobial and Anti-inflammatory Properties of Carbamate Derivatives

The carbamate functional group is a versatile scaffold that has been incorporated into various molecules to explore their therapeutic potential, including antimicrobial and anti-inflammatory activities.

Numerous studies have demonstrated that N,N-disubstituted carbamates and other carbamate derivatives possess significant antimicrobial properties. nih.gov For instance, salicylanilide (B1680751) N-monosubstituted carbamates have shown in vitro activity against a range of bacterial and fungal strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the micromolar range. nih.gov The antimicrobial spectrum and potency are often dependent on the nature of the substituents on the carbamate nitrogen and the aromatic ring.